molecular formula C21H27BN2 B12606566 Boranediamine, 1-(1H-inden-1-yl)-N,N-bis(1-methylethyl)-N'-phenyl- CAS No. 648431-25-8

Boranediamine, 1-(1H-inden-1-yl)-N,N-bis(1-methylethyl)-N'-phenyl-

Cat. No.: B12606566
CAS No.: 648431-25-8
M. Wt: 318.3 g/mol
InChI Key: SESKYRFRLOATDP-UHFFFAOYSA-N
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Description

Boranediamine, 1-(1H-inden-1-yl)-N,N-bis(1-methylethyl)-N’-phenyl- is a complex organic compound that features a borane group attached to an indene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boranediamine, 1-(1H-inden-1-yl)-N,N-bis(1-methylethyl)-N’-phenyl- typically involves the reaction of an indene derivative with a borane reagent under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction temperature is usually maintained at low to moderate levels to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as column chromatography and recrystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Boranediamine, 1-(1H-inden-1-yl)-N,N-bis(1-methylethyl)-N’-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borate esters.

    Reduction: Reduction reactions can convert the compound into borohydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the borane group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include boronic acids, borate esters, and various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, Boranediamine, 1-(1H-inden-1-yl)-N,N-bis(1-methylethyl)-N’-phenyl- is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of more complex boron-containing compounds.

Biology

The compound has potential applications in biological research, particularly in the development of boron-based drugs and diagnostic agents. Its unique structure allows for interactions with biological molecules, making it a candidate for further study in medicinal chemistry.

Medicine

In medicine, boron-containing compounds are explored for their use in boron neutron capture therapy (BNCT), a type of cancer treatment. Boranediamine derivatives may be investigated for their ability to selectively target cancer cells.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as boron-doped polymers and ceramics. These materials exhibit enhanced properties, including increased strength and thermal stability.

Mechanism of Action

The mechanism of action of Boranediamine, 1-(1H-inden-1-yl)-N,N-bis(1-methylethyl)-N’-phenyl- involves its interaction with molecular targets through its borane group. The borane group can form stable complexes with various biomolecules, including proteins and nucleic acids. These interactions can modulate the activity of the target molecules, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Boranediamine, 1-(1H-inden-1-yl)-N,N,N’-tris(1-methylethyl)-: This compound has an additional isopropyl group compared to Boranediamine, 1-(1H-inden-1-yl)-N,N-bis(1-methylethyl)-N’-phenyl-.

    1,4-Methano-1H-indene, octahydro-4-methyl-8-methylene-7-(1-methylethyl)-: This compound features a similar indene structure but differs in its functional groups.

Uniqueness

Boranediamine, 1-(1H-inden-1-yl)-N,N-bis(1-methylethyl)-N’-phenyl- is unique due to its specific combination of borane and indene structures. This combination imparts distinct chemical properties, making it valuable for specialized applications in various fields.

Properties

CAS No.

648431-25-8

Molecular Formula

C21H27BN2

Molecular Weight

318.3 g/mol

IUPAC Name

N-[[di(propan-2-yl)amino]-(1H-inden-1-yl)boranyl]aniline

InChI

InChI=1S/C21H27BN2/c1-16(2)24(17(3)4)22(23-19-11-6-5-7-12-19)21-15-14-18-10-8-9-13-20(18)21/h5-17,21,23H,1-4H3

InChI Key

SESKYRFRLOATDP-UHFFFAOYSA-N

Canonical SMILES

B(C1C=CC2=CC=CC=C12)(NC3=CC=CC=C3)N(C(C)C)C(C)C

Origin of Product

United States

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